Cas no 2287195-40-6 (6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol)
![6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol structure](https://it.kuujia.com/scimg/cas/2287195-40-6x500.png)
2287195-40-6 structure
Nome del prodotto:6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol
6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2287195-40-6
- EN300-7494299
- 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
- 6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol
-
- Inchi: 1S/C9H9BN4O2/c15-10-8-3-6(1-2-7(8)5-16-10)4-9-11-13-14-12-9/h1-3,15H,4-5H2,(H,11,12,13,14)
- Chiave InChI: QFLVELBCMXSVKP-UHFFFAOYSA-N
- Sorrisi: O1B(C2C=C(C=CC=2C1)CC1N=NNN=1)O
Proprietà calcolate
- Massa esatta: 216.0818557g/mol
- Massa monoisotopica: 216.0818557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.9Ų
6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7494299-0.1g |
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol |
2287195-40-6 | 95.0% | 0.1g |
$1291.0 | 2025-03-10 | |
1PlusChem | 1P02AEUC-100mg |
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol |
2287195-40-6 | 95% | 100mg |
$1658.00 | 2023-12-18 | |
Enamine | EN300-7494299-0.05g |
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol |
2287195-40-6 | 95.0% | 0.05g |
$1072.0 | 2025-03-10 | |
1PlusChem | 1P02AEUC-50mg |
6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol |
2287195-40-6 | 95% | 50mg |
$1387.00 | 2023-12-18 |
6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol Letteratura correlata
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
2287195-40-6 (6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol) Prodotti correlati
- 523-31-9(dibenzyl phthalate)
- 1314735-23-3(1-(3-methanesulfonylphenyl)cyclopropane-1-carboxylic acid)
- 25672-29-1(7-Methoxy-5-nitro-1-benzofuran-2-carboxylic Acid)
- 2228290-29-5(3-[(1-ethenyl-1H-pyrazol-4-yl)methyl]piperidine)
- 1807092-36-9(Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-hydroxypyridine-3-carboxylate)
- 92917-49-2(2-(6-methylpyridin-2-yl)acetic acid)
- 1710675-48-1(3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-ol)
- 154992-17-3(Erysenegalensein E)
- 1212848-56-0((3S)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol)
- 1605331-76-7(2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
